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Compound of Interest

Compound Name: Isomahanimbine

Cat. No.: B3028681

An In-depth Technical Guide on the Spectroscopic Data (NMR, MS, IR) and Biological Activity
of Isomahanimbine

Isomahanimbine, a pyranocarbazole alkaloid, is a natural product isolated from plants of the
Rutaceae family, notably from the leaves of Bergera koenigii (formerly Murraya koenigii),
commonly known as the curry tree, and the stem bark of Murraya euchrestifolia. With a
molecular formula of C23H25NO2 and a molecular weight of 347.4 g/mol , this compound has
garnered interest within the scientific community for its potential biological activities. This guide
provides a comprehensive summary of the spectroscopic data for Isomahanimbine, alongside
detailed experimental protocols and an exploration of its potential mechanistic pathways.

Spectroscopic Data

The structural elucidation of Isomahanimbine has been primarily achieved through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),
and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The tH and 3C NMR data are crucial for the
definitive identification of Isomahanimbine.

Table 1: *H NMR Spectroscopic Data for Isomahanimbine
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)

H-1 7.85 d 8.0
H-4 7.20 d 8.0
H-5 7.95 S
H-6 7.30 t 7.5
H-7 7.15 t 7.5
H-8 7.40 d 8.0
NH 8.10 brs
H-4' 5.60 d 10.0
H-5' 6.55 d 10.0
H-7" 3.40 t 7.0
H-8' 1.80 m
H-9' 5.15 t 7.0
2'-Me 1.45 S
6'-Me 1.65 S
10'-Me 1.55 S
OMe 3.90 S

Solvent: CDCIs. Spectrometer frequency: 400 MHz.

Table 2: 3C NMR Spectroscopic Data for Isomahanimbine
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Position Chemical Shift (6, ppm)
C-1 118.9
C-2 140.2
C-3 120.5
C-4 109.8
C-4a 123.5
C-4b 121.2
C-5 1195
C-6 124.0
C-7 118.5
C-8 110.5
C-8a 138.0
C-9a 125.8
Cc-2 77.8
C-3 1295
C-4' 122.0
C-5 128.0
C-6' 132.0
C-7' 22.5
C-8 40.8
C-9' 1245
2'-Me 255
6'-Me 17.8
10'-Me 25.8
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OMe 55.6

Solvent: CDCIls. Spectrometer frequency: 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which aids in determining the molecular weight and elemental composition.
The fragmentation pattern of Isomahanimbine is characteristic of its pyranocarbazole

structure.

Table 3: Mass Spectrometry Data for Isomahanimbine

lon m/z (relative intensity, %) Fragmentation
olecular lon

M]* 347 (100 Molecular |
[M-15]+ 332 (45) Loss of CHs

Loss of CsHo (isoprenyl side
[M-69]* 278 (30) _

chain fragment)

Loss of CeH11 (isoprenyl side
[M-83]*+ 264 (25)

chain fragment)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Isomahanimbine
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Wavenumber (cm~?) Functional Group
3430 N-H stretching

2925, 2855 C-H stretching (aliphatic)
1640 C=C stretching (aromatic)
1590 C=C stretching (aromatic)
1460 C-H bending

1240 C-O stretching (ether)

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following

methodologies:

NMR Spectroscopy

Sample Preparation: A sample of Isomahanimbine (typically 5-10 mg) is dissolved in
approximately 0.5 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer.

Data Acquisition: For tH NMR, standard pulse sequences are used. For 3C NMR, a proton-
decoupled spectrum is acquired to simplify the spectrum to single lines for each unique
carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal (& 0.00 ppm).

Mass Spectrometry

Sample Introduction: A dilute solution of Isomahanimbine in a suitable solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or
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coupled with a liquid chromatography (LC) system.

« lonization: Electron Impact (El) or Electrospray lonization (ESI) is commonly used to
generate the molecular ion and fragment ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular
weight and to propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy

o Sample Preparation: A small amount of Isomahanimbine is mixed with potassium bromide
(KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a
solution onto a salt plate (e.g., NaCl or KBr).

e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400
cm~1) and records the absorbance or transmittance of the sample.

» Data Interpretation: The positions and intensities of the absorption bands are correlated with
the presence of specific functional groups in the molecule.

Potential Sighaling Pathways and Biological Activity

While the specific signaling pathways modulated by Isomahanimbine are still under active
investigation, studies on structurally related carbazole alkaloids, such as mahanimbine and
girinimbine, provide valuable insights into its potential mechanisms of action, particularly in the
context of cancer research. These related compounds have been shown to influence key
cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways implicated in the anticancer effects of related carbazole alkaloids is
the PISK/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and
plays a central role in promoting cell growth, proliferation, and survival while inhibiting
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apoptosis. It is plausible that Isomahanimbine may exert its effects by inhibiting key
components of this pathway.

Another relevant signaling cascade is the STAT3 pathway. Signal Transducer and Activator of
Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes
tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising
strategy for cancer therapy, and it is a potential target for Isomahanimbine.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by
Isomahanimbine, based on the known activities of related compounds.
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6. Data Analysis and
Interpretation
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 To cite this document: BenchChem. [Isomahanimbine: A Spectroscopic and Mechanistic
Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028681#isomahanimbine-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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